4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid
Description
This compound is a polycyclic aromatic derivative featuring a naphthalene core substituted with hydroxy (─OH), oxo (═O), and sulfonate (─SO₃H) groups, linked via a hydrazinylidene bridge to a 3-sulfobenzoic acid moiety. The hydrazinylidene group (─NH─N═) contributes to its planar geometry, enabling π-π stacking and coordination chemistry. Applications may include use as a dye, metal chelator, or biochemical probe due to its conjugated system and polar substituents.
Properties
CAS No. |
627862-90-2 |
|---|---|
Molecular Formula |
C17H12N2O13S3 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-sulfobenzoic acid |
InChI |
InChI=1S/C17H12N2O13S3/c20-11-6-9(33(24,25)26)3-8-5-13(35(30,31)32)15(16(21)14(8)11)19-18-10-2-1-7(17(22)23)4-12(10)34(27,28)29/h1-6,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
OAAKOSWLKAQXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid typically involves the condensation of 8-hydroxy-1-oxo-3,6-disulfonaphthalene-2(1H)-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including purification and isolation of intermediates to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound. The use of advanced reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted sulfonic acid derivatives. These products have distinct properties and applications in various fields .
Scientific Research Applications
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituents, molecular weight, and inferred properties:
Table 1: Structural and Functional Comparison
*Molecular weights estimated from molecular formulas.
Key Findings :
Sulfonate Groups and Solubility :
- The target compound’s three sulfonate groups confer higher aqueous solubility compared to and (2 sulfonates) but lower than (4 sulfonates). Methoxy groups in reduce solubility relative to hydroxy groups in the target compound .
Functional Group Impact: Amino groups () enhance reactivity toward electrophiles, making such compounds suitable for azo dye synthesis. In contrast, the target compound’s hydroxy group may favor metal coordination .
Structural Rigidity :
- Compounds with diazenyl (─N═N─) or extended conjugation () exhibit enhanced UV-Vis absorbance, suggesting applications in optical materials. The target compound’s hydrazinylidene bridge allows for similar π-conjugation .
Synthetic Routes :
- Hydrazine-mediated condensations (e.g., ) are likely common across these compounds. The target compound’s synthesis may mirror methods used for ’s carboxy-hydrazine derivatives .
The target compound likely shares these handling requirements .
Biological Activity
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid (CAS No. 627862-90-2) is a sulfonated derivative of benzoic acid characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and antimicrobial activity.
The chemical formula for this compound is C17H12N2O13S3, with a molecular weight of approximately 548.48 g/mol. Its structure includes a hydrazine linkage and sulfonic acid groups, which enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2O13S3 |
| Molecular Weight | 548.48 g/mol |
| CAS Number | 627862-90-2 |
| Solubility | High (due to sulfonic groups) |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as Hep-G2 (liver cancer) and KB (oral cavity cancer). The compound exhibited significant inhibitory effects with IC50 values ranging from 0.9 to 4.5 µM, indicating potent anticancer properties .
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promising antimicrobial effects. Research indicates that it can inhibit the growth of several bacterial strains, suggesting potential applications as an antimicrobial agent. The presence of sulfonic acid groups is believed to play a crucial role in enhancing its interaction with microbial membranes .
The biological activity of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.
- Membrane Disruption : Its amphipathic nature allows it to disrupt microbial cell membranes, contributing to its antimicrobial efficacy.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting cell death.
Case Studies
- Cytotoxicity Testing : A study conducted on various derivatives of similar compounds revealed that those with sulfonic acid substitutions displayed enhanced cytotoxicity against Hep-G2 cells. The study concluded that the structural modifications significantly impacted the biological activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
